2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole
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Overview
Description
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is a heterocyclic compound that contains both bromine and chlorine substituents on an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzoyl chloride with an appropriate amine to form an intermediate, which then undergoes cyclization to form the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)-1,3-oxazole: Lacks the chloromethyl group, which may affect its reactivity and applications.
4-(Chloromethyl)-1,3-oxazole: Lacks the bromophenyl group, leading to different chemical properties and uses.
Uniqueness
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(3-bromophenyl)-4-(chloromethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPWHBLZXHSGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CO2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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